N-[2-({[4-(3-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide
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Overview
Description
N-2-({[4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-2-({[4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Acetylation and coupling: The final steps involve acetylation and coupling reactions to introduce the methoxyphenyl and carboxamide groups, respectively.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-2-({[4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-2-({[4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-2-({[4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-2-({[4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Properties
Molecular Formula |
C24H27N5O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-[[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-33-19-7-4-6-18(16-19)28-11-13-29(14-12-28)24(32)23(31)26-10-9-25-22(30)21-15-17-5-2-3-8-20(17)27-21/h2-8,15-16,27H,9-14H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
BILYHSGMUKGCFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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